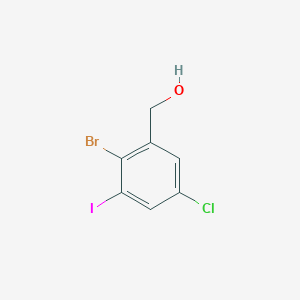

2-Bromo-5-chloro-3-iodobenzyl alcohol

Description

Properties

Molecular Formula |

C7H5BrClIO |

|---|---|

Molecular Weight |

347.37 g/mol |

IUPAC Name |

(2-bromo-5-chloro-3-iodophenyl)methanol |

InChI |

InChI=1S/C7H5BrClIO/c8-7-4(3-11)1-5(9)2-6(7)10/h1-2,11H,3H2 |

InChI Key |

DCWOEHXPOMSESF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1CO)Br)I)Cl |

Origin of Product |

United States |

Preparation Methods

Halogenation and Iodination of Aromatic Precursors

A common approach starts with a suitably substituted benzoic acid or benzyl derivative:

Step 1: Iodination

Using N-N-iodosuccinimide (NIS) as a mild iodinating agent, prepared in situ from N-bromo-succinimide (NBS) and iodine, iodination is performed on o-bromobenzoic acid or related substrates to introduce iodine selectively at the desired position.- Reaction conditions: 30% hydrochloric acid as solvent, temperature 5–10 °C, reaction time 1–2 hours.

- Yield: Approximately 72% for 5-iodo-2-bromobenzoic acid.

Step 2: Chlorination

Chlorine substitution at position 5 can be introduced either by starting with a chlorinated precursor or by selective chlorination using reagents like sulfuryl chloride or N-chlorosuccinimide under controlled conditions. The presence of bromine and iodine substituents requires careful control to avoid undesired substitution or dehalogenation.

Conversion to Benzyl Alcohol

Step 3: Formation of Acyl Chloride

The iodinated and brominated benzoic acid is converted to the corresponding acyl chloride using reagents such as sulfur oxychloride (SOCl2) or phosphorus oxychloride (POCl3) in anhydrous organic solvents like toluene or tetrahydrofuran (THF).- Reaction temperature: 50 °C, 3–5 hours.

- Yield: Around 90%.

Step 4: Reduction to Benzyl Alcohol

The acyl chloride is then reduced to the benzyl alcohol using mild hydride reagents such as sodium borohydride (NaBH4) in alcoholic solvents (ethanol or methanol) at low temperatures (0–10 °C).- Reaction time: 5–20 hours.

- Yield: Approximately 80%.

- pH adjustment post-reaction to 5–6 with hydrochloric acid to neutralize and facilitate extraction.

Alternative Routes

- Diazotization and Bromination

Starting from 2-methyl-4-iodoaniline, diazotization followed by bromination can yield 2-bromo-4-iodotoluene, which upon further bromination and alkali treatment can produce 2-bromo-5-iodobenzyl alcohol without generating isomers or requiring lithium aluminum hydride reduction. This method reduces hazardous hydrogen gas evolution and simplifies industrial scale-up.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | NIS Preparation | NBS + I2 in hexanaphthene, 50–60 °C, 3–5 h | 92 | NIS used as iodinating agent |

| 2 | Iodination of o-bromobenzoic acid | NIS in 30% HCl, 5–10 °C, 1–2 h | 72 | Selective iodination at position 5 |

| 3 | Acyl chloride formation | SOCl2 in toluene, 50 °C, 3–5 h | 90 | Conversion of acid to acyl chloride |

| 4 | Reduction to benzyl alcohol | NaBH4 in ethanol, 0–10 °C, 5–20 h | 80 | Mild reduction, pH adjusted post-reaction |

| Alt. | Diazotization & bromination | 2-methyl-4-iodoaniline, sulfuric acid, NaBr, etc. | Not specified | Avoids LiAlH4, reduces hazardous byproducts |

Research Findings and Analysis

- The use of N-N-iodosuccinimide (NIS) prepared from NBS and iodine is a cost-effective and environmentally friendly iodination method compared to traditional silver oxide methods.

- The iodination step is highly selective and avoids isomer formation, critical for obtaining pure 2-bromo-5-chloro-3-iodobenzyl alcohol derivatives.

- Reduction with sodium borohydride is preferred over lithium aluminum hydride due to safety and operational simplicity, especially on an industrial scale.

- Recycling and treatment of reaction filtrates and waste streams (e.g., iodine recovery from filtrates) are incorporated to minimize environmental impact.

- The presence of multiple halogens requires careful control of reaction conditions to prevent halogen exchange or dehalogenation.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-3-iodobenzyl alcohol can undergo various chemical reactions, including:

Substitution Reactions: The halogen substituents (bromine, chlorine, and iodine) can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation Reactions: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction Reactions: The compound can be reduced to remove halogen substituents or to convert the alcohol group to an alkane.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

Substitution Reactions: Products with different functional groups replacing the halogens.

Oxidation Reactions: Formation of benzaldehyde or benzoic acid derivatives.

Reduction Reactions: Formation of dehalogenated benzyl alcohol or alkane derivatives.

Scientific Research Applications

2-Bromo-5-chloro-3-iodobenzyl alcohol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-3-iodobenzyl alcohol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen substituents can influence its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Structural Analogs and Commercial Availability

The following table compares 2-bromo-5-chloro-3-iodobenzyl alcohol with key structural analogs, highlighting molecular properties and commercial

Key Observations :

- The iodine substituent in the target compound significantly increases molecular weight compared to non-iodinated analogs (e.g., 2-bromo-5-chlorobenzyl alcohol: 221.47 vs. 328.38 g/mol) .

- Iodinated derivatives (e.g., 2-bromo-3-iodobenzyl alcohol) are substantially more expensive per unit mass, reflecting the cost of iodine incorporation .

- The hydroxyl group position (e.g., 2-hydroxy vs. benzyl alcohol) alters polarity and hydrogen-bonding capacity, as seen in 3-bromo-5-chloro-2-hydroxybenzyl alcohol (similarity score 0.84) .

Physicochemical Properties

Electronic Effects :

Spectroscopic Data :

- While direct IR/NMR data for the target compound are unavailable, analogs like 2-bromo-5-chlorobenzyl alcohol exhibit characteristic peaks:

Stability and Reactivity

- Thermal Stability : Iodinated benzyl alcohols are generally less stable than chloro/bromo analogs due to weaker C-I bonds. For example, spraying-induced degradation of alcohol compounds has been documented, suggesting sensitivity to environmental conditions .

- Reactivity: The target compound’s halogen diversity enables sequential cross-coupling (e.g., Suzuki-Miyaura using Br, Buchwald-Hartwig using I). This contrasts with mono- or dihalogenated analogs, which offer fewer reaction pathways .

Biological Activity

2-Bromo-5-chloro-3-iodobenzyl alcohol is a halogenated aromatic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, characterized by multiple halogen substituents, suggests possible interactions with biological systems that warrant detailed investigation.

The molecular formula of 2-Bromo-5-chloro-3-iodobenzyl alcohol is , and it has a molecular weight of approximately 305.48 g/mol. The presence of bromine, chlorine, and iodine atoms in its structure influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 305.48 g/mol |

| IUPAC Name | 2-Bromo-5-chloro-3-iodobenzyl alcohol |

The biological activity of 2-Bromo-5-chloro-3-iodobenzyl alcohol can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents can enhance lipophilicity, potentially improving cell membrane permeability and allowing for better interaction with intracellular targets.

Biological Activities

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity. The presence of halogens is often associated with enhanced antibacterial properties due to their ability to disrupt microbial cell membranes.

- Anticancer Activity : Research indicates that halogenated benzyl alcohols may exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis in tumor cells by activating specific signaling pathways involved in cell cycle regulation and apoptosis.

- Enzyme Inhibition : There is evidence suggesting that such compounds can act as inhibitors for certain enzymes, particularly those involved in metabolic pathways. This inhibition can lead to altered metabolic profiles in treated cells.

Study 1: Anticancer Efficacy

A study conducted on the effects of halogenated benzyl alcohols on pancreatic cancer cells demonstrated significant cytotoxicity. The compound was tested against JoPaca-1 pancreatic cancer cells, showing a dose-dependent decrease in cell viability. The mechanism was linked to the inhibition of the Wnt/β-catenin signaling pathway, which is crucial for tumor growth and proliferation.

Findings:

- Cell Line : JoPaca-1

- IC50 : Approximately 25 µM

- Mechanism : Inhibition of β-catenin transcriptional activity

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, 2-Bromo-5-chloro-3-iodobenzyl alcohol was evaluated against various bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent.

Findings:

- Bacterial Strains Tested : E. coli, S. aureus

- Minimum Inhibitory Concentration (MIC) : 15 µg/mL against S. aureus

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-bromo-5-chloro-3-iodobenzyl alcohol, and how do reaction conditions influence regioselectivity?

- The synthesis of polyhalogenated benzyl alcohols often involves sequential halogenation. For example, bromination and iodination can be achieved using electrophilic substitution agents like N-bromosuccinimide (NBS) or iodine monochloride (ICl) under controlled temperature (0–25°C). Chlorination may employ SOCl₂ or Cl₂ gas in anhydrous conditions. Regioselectivity is influenced by directing groups (e.g., hydroxyl or methyl groups) and solvent polarity, as seen in analogous compounds like 4-bromo-2,6-difluorobenzyl alcohol .

- Key validation: NMR and mass spectrometry are critical for confirming halogen positions. For instance, in 2-bromo-5-hydroxybenzonitrile, >95.0% purity was confirmed via HPLC .

Q. How can crystallographic data for 2-bromo-5-chloro-3-iodobenzyl alcohol be refined using SHELX software?

- SHELXL is widely used for small-molecule refinement. Key steps include:

- Importing intensity data (e.g., from X-ray diffraction) and generating an initial model.

- Using

L.S.commands for least-squares refinement andAFIXconstraints for rigid groups. - Validating via R-factors and electron density maps. SHELX’s robustness with twinned data makes it suitable for halogen-rich compounds, as demonstrated in similar halogenated structures .

Q. What safety protocols are essential when handling polyhalogenated benzyl alcohols?

- Due to potential toxicity and reactivity:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.

- Store at 0–6°C for stability, as recommended for 4-bromo-3,5-dimethoxybenzyl alcohol .

- Avoid incompatible reagents (e.g., strong oxidizers), as highlighted for 3-bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol .

Advanced Research Questions

Q. How do steric and electronic effects of bromo, chloro, and iodo substituents influence the reactivity of 2-bromo-5-chloro-3-iodobenzyl alcohol in cross-coupling reactions?

- The iodine atom is a superior leaving group in Suzuki-Miyaura couplings compared to bromine or chlorine, enabling selective functionalization at the 3-position. Steric hindrance from adjacent halogens may slow reaction kinetics, requiring optimized catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C). Comparative studies with 2-bromo-5-iodobenzyl alcohol (CAS 946525-30-0) support this trend .

Q. What computational methods are effective for predicting the spectroscopic properties of polyhalogenated benzyl alcohols?

- Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets can simulate NMR chemical shifts and IR spectra. For example, calculated vs. experimental δ(H) values for 2-bromo-4,5-difluorophenol showed <0.1 ppm deviation . Software like Gaussian or ORCA paired with crystallographic data from SHELX enhances accuracy.

Q. How can contradictory data on halogen migration during synthesis be resolved?

- Contradictions may arise from varying reaction conditions (e.g., solvent, catalyst). Systematic analysis via:

- Kinetic studies (e.g., monitoring intermediates via LC-MS).

- Isotopic labeling (e.g., using D₂O to trace proton exchange).

- Cross-referencing with analogs like 3-bromo-4-fluorobenzyl alcohol (CAS 77771-03-0), where fluorine’s electronegativity stabilizes adjacent halogens .

Methodological Tables

| Property | Example Data | Source Compound |

|---|---|---|

| Melting Point | 108–110°C (5-bromo-2-hydroxybenzyl alcohol) | |

| Purity (HPLC) | >97.0% (4-bromo-3,5-dimethoxybenzyl alcohol) | |

| NMR Shift (¹H, CDCl₃) | δ 7.45 (s, 1H, Ar-H) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.